N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxamide -

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxamide

Catalog Number: EVT-3941934
CAS Number:
Molecular Formula: C18H24N4O2S
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

  • Compound Description: SR 121787 is a new antiaggregating agent that metabolizes in vivo to the diacid SR 121566, a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. In vitro, SR 121566 inhibited ADP-induced aggregation of human and baboon platelets, and antagonized the binding of 125I-labeled fibrinogen. SR 121787 showed potent and long-acting antithrombotic effects in baboons after intravenous and oral administration.
  • Relevance: Both SR 121787 and N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide share a core 1,3-thiazol-2-yl moiety, connected to a piperidine ring through a methylene linker. They also both feature extended substituents on the piperidine ring, albeit with different functional groups and lengths. This shared scaffold suggests a potential for similar biological activity, especially in areas like platelet aggregation inhibition.

(2-methyl-1,3-thiazol-4-yl)ethynylpyridine (MTEP)

  • Compound Description: MTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MTEP has shown efficacy in attenuating L-DOPA-induced dyskinesia (LID) in a rat model of Parkinson's disease. It significantly reduced L-DOPA-induced phosphorylation of ERK1/2 and MSK-1 in the striatum, and blocked the up-regulation of prodynorphin mRNA induced by L-DOPA.
  • Relevance: Though MTEP targets a different receptor class than N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide, both compounds share the presence of a 1,3-thiazole ring in their structure. This structural motif might contribute to their interaction with distinct biological targets.

Thioquinapiperifil

  • Compound Description: Thioquinapiperifil is an imidazoquinazoline derivative that acts as a phosphodiesterase-5 (PDE-5) inhibitor. It was identified in dietary supplements promoted for sexual enhancement. The compound's structure features a quinazoline ring fused to an imidazole, with a piperidine substituent bearing a hydroxymethyl group.
  • Relevance: Thioquinapiperifil and N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide share the presence of a piperidine ring substituted with a hydroxymethyl group. This structural similarity could potentially influence their pharmacological properties, although their core ring systems differ significantly.

Isopropyl 3-chloro-5-[1-({6-[2-(5-ethyl-4-methyl-1,3-thiazol-2-yl)ethyl]-4-morpholin-4-ylpyridin-2-yl}amino)ethyl]phenylcarbamate (Compound A)

  • Compound Description: Compound A is a specific Y1 receptor antagonist. In a study conducted on male rhesus monkeys, Compound A did not stimulate gonadotropin-releasing hormone (GnRH) secretion when administered centrally, unlike the Y1 receptor antagonist 1229U91.
  • Relevance: Compound A and N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide share a common 1,3-thiazol-2-yl unit, further substituted with an ethyl group at the 4-position. This shared structural feature highlights a potential for related biological activity, though their overall structures differ considerably.

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)

  • Compound Description: SB-649868 is an orexin 1 and 2 receptor antagonist, currently in development for the treatment of insomnia. It is extensively metabolized in humans, primarily through oxidation of the benzofuran ring. A key metabolite is the hemiaminal M98 (2-[((2S)-1-{[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-2-piperidinyl)methyl]-3,5-dihydroxy-3,4-dihydro-1(2H)-isoquinolinone; GSK2329163).
  • Relevance: Both SB-649868 and N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide share a 1,3-thiazole ring connected to a piperidine ring through a carbonyl linker. They also both possess extended aromatic substituents. This structural resemblance suggests a potential for shared pharmacological properties, even though they target different receptor systems.

(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride (SSR240612)

  • Compound Description: SSR240612 is a potent, orally active, and specific non-peptide antagonist of the bradykinin B1 receptor. It effectively inhibits the binding of [3H]Lys-des-Arg-BK to the B1 receptor in human fibroblasts and recombinant human B1 receptor expressed in human embryonic kidney cells. SSR240612 exhibits in vivo antagonistic properties in various animal models of inflammation and pain.
  • Relevance: While targeting a different receptor, SSR240612 and N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide both feature a substituted piperidine ring as a central structural motif. The presence of a piperidine ring in their structures might be indicative of their ability to interact with diverse biological targets.

N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid (5-deazaaminopterin)

  • Compound Description: 5-deazaaminopterin is an analogue of aminopterin with significant anticancer activity in vitro and in vivo. It was synthesized through a novel pyrimidine to pyrido[2,3-d]pyrimidine ring transformation reaction.
  • Relevance: Though structurally distinct from N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide, the synthesis of 5-deazaaminopterin demonstrates the potential of modifying heterocyclic rings to generate analogues with potent biological activities. This suggests the possibility of exploring structural variations of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide for enhanced or modified pharmacological properties.

N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine (pramipexole)

  • Compound Description: Pramipexole is a dopamine D2/D3 agonist with a higher selectivity for D3 receptors. It elicits dose-dependent yawning behavior in rats, which is believed to be mediated by D3 receptor activation. At higher doses, pramipexole's yawning-inducing effect is inhibited, possibly due to competing D2 receptor activity.
  • Relevance: Although pramipexole targets dopamine receptors, its structure features a thiazole ring, similar to N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide. This shared structural element highlights the diverse biological targets that can be influenced by the presence of a thiazole ring.

Properties

Product Name

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxamide

IUPAC Name

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxamide

Molecular Formula

C18H24N4O2S

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C18H24N4O2S/c1-2-15-12-25-17(21-15)10-20-18(24)14-3-4-16(19-9-14)22-7-5-13(11-23)6-8-22/h3-4,9,12-13,23H,2,5-8,10-11H2,1H3,(H,20,24)

InChI Key

RGBLGMLWCQJQGI-UHFFFAOYSA-N

SMILES

CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)N3CCC(CC3)CO

Canonical SMILES

CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)N3CCC(CC3)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.